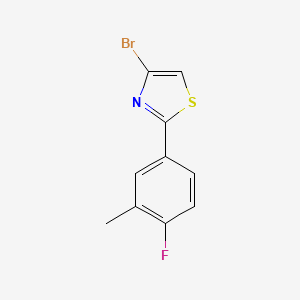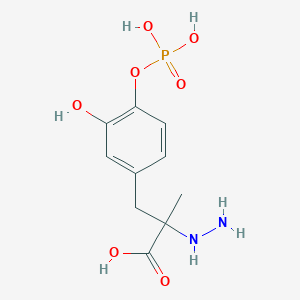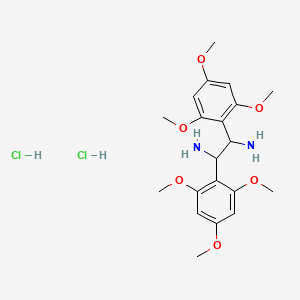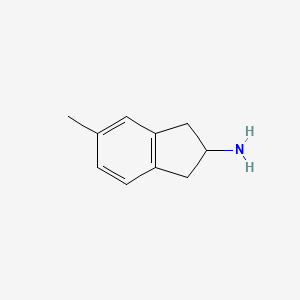
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a dimethylacetamide moiety, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with N,N-dimethylacetamide.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
科学研究应用
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide stands out due to its specific substitution pattern and the presence of the dimethylacetamide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C9H14BrN3O |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H14BrN3O/c1-6-9(10)7(2)13(11-6)5-8(14)12(3)4/h5H2,1-4H3 |
InChI 键 |
HDGFTFHPAAJEIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)N(C)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)




![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)


